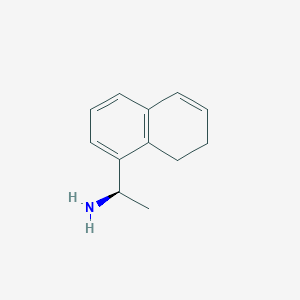

(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine

Description

Properties

IUPAC Name |

(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQURMSZVUIKPK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1CCC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Asymmetric Hydrogenation to (S)-1-(Naphthalen-1-YL)ethanol

1-Acetonaphthone undergoes asymmetric hydrogenation using a chiral ruthenium catalyst, (5,5)-DIOPRuCl₂(5)-Me-BIMAH, under 8–30 bar H₂ pressure in tetrahydrofuran (THF) at 0–50°C. The catalyst-to-substrate molar ratio ranges from 1:100 to 1:100,000, with a base (e.g., KOtBu) added in a 20:1–30:1 molar ratio relative to the substrate. This step yields (S)-1-(naphthalen-1-YL)ethanol with >90% ee.

Step 2: Sulfonate Derivative Formation

The (S)-alcohol is treated with a sulfonyl chloride derivative (e.g., mesyl chloride) in dichloromethane (DCM) at 0–5°C. A stoichiometric acid scavenger (e.g., triethylamine) ensures complete conversion to the sulfonate ester, which is isolated as a brown oil after extraction and drying.

Step 3: Azidation

The sulfonate intermediate reacts with sodium azide in dimethylformamide (DMF) at 50–80°C, producing the corresponding azide. This step requires careful temperature control to avoid side reactions.

Step 4: Hydrogenation to the Target Amine

Catalytic hydrogenation of the azide using palladium on carbon (Pd/C) in methanol under ambient H₂ pressure yields the final (R)-amine. The enantiomeric purity is preserved through this step, with final ee values exceeding 98%.

Table 1: Key Reaction Parameters for Asymmetric Hydrogenation Route

| Step | Reactant | Catalyst/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | 1-Acetonaphthone | (5,5)-DIOPRuCl₂(5)-Me-BIMAH, H₂ (8–30 bar) | THF | 0–50°C | 85–92% |

| 2 | (S)-Alcohol | Mesyl chloride, Et₃N | DCM | 0–5°C | 95% |

| 3 | Sulfonate ester | NaN₃ | DMF | 50–80°C | 88% |

| 4 | Azide | Pd/C, H₂ | MeOH | RT | 90% |

Resolution of Racemic Mixtures

Although asymmetric synthesis dominates, racemic resolution remains a fallback for low-ee batches. For instance, this compound can be separated from its (S)-enantiomer via chiral stationary phase HPLC using hexane-isopropanol mobile phases. However, this method is cost-prohibitive for large-scale applications.

Industrial-Scale Optimization

Industrial processes prioritize cost-efficiency and reproducibility. Key considerations include:

-

Catalyst Recycling : Ruthenium catalysts are recovered via filtration and reused for 5–10 cycles without significant activity loss.

-

Solvent Selection : THF and methanol are favored for their balance of polarity and ease of removal.

-

Quality Control : In-process analytics (e.g., inline FTIR) monitor reaction progress, ensuring >95% purity before isolation.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Further reduction can lead to fully saturated naphthalene rings.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Recent studies have indicated that derivatives of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine can exhibit antidepressant-like effects. Research has focused on synthesizing analogs that enhance the efficacy and reduce side effects associated with traditional antidepressants. For instance, modifications in the structure have led to compounds that show improved binding affinity to serotonin receptors, which are crucial in mood regulation .

Neuropharmacology

The compound has been investigated for its role in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a suitable candidate for developing treatments aimed at conditions such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives can act as neuroprotective agents, potentially slowing down neuronal degeneration .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of complex pharmaceuticals through various reactions such as:

Mechanism of Action

The mechanism of action of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

(R)-1-(Naphthalen-1-yl)ethan-1-amine [(R)-NEA]

(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine

(R)-(+)-1-(1-Naphthyl)ethylamine

- Structure : Fully aromatic 1-naphthyl group.

- Properties : Higher boiling point (289.9°C ) and flash point (144.3°C ) due to stronger van der Waals forces .

- Applications : Widely used in asymmetric catalysis and chiral ligand synthesis .

Physicochemical Properties Comparison

Key Observations :

- The 7,8-dihydro moiety reduces aromatic conjugation, lowering boiling points compared to fully aromatic analogs .

- Methyl substitution in B increases molecular weight and lipophilicity, likely enhancing membrane permeability .

Functional and Catalytic Performance

Enantioselective Catalysis

Pharmaceutical Relevance

Biological Activity

(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine, also known by its CAS number 802918-45-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been studied for its potential as a ligand in therapeutic applications, particularly in the modulation of hypoxia-inducible factors (HIFs), which play a critical role in cellular responses to low oxygen levels.

Binding Affinity Studies

Recent studies have highlighted the compound's binding affinity to the von Hippel-Lindau (VHL) protein, which is crucial for the regulation of HIFs. For instance, a competitive fluorescence polarization assay indicated that certain derivatives of related compounds showed a Kd value of approximately 97 nM, suggesting significant potency in this context .

Biological Activity Overview

Case Study 1: Antifungal Properties

A study evaluated the antifungal activity of this compound and its derivatives against Candida albicans. The results indicated that some derivatives were significantly more effective than traditional antifungal agents like fluconazole (FLC), with minimum inhibitory concentrations (MICs) as low as 0.157 µg/mL .

Case Study 2: Cytochrome P450 Enzyme Interaction

In another investigation focusing on enzyme interactions, this compound was tested for its ability to inhibit cytochrome P450 enzymes involved in steroidogenesis. The compound demonstrated weak inhibition at high concentrations against CYP11B2 and CYP26A1, indicating a potential for selective targeting in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine, and how are purity and enantiomeric excess ensured?

- Methodological Answer :

- Reductive Amination : A standard approach involves reductive amination of 7,8-dihydronaphthalen-1-yl ketone derivatives with methylamine. Sodium cyanoborohydride or hydrogen gas with palladium catalysts (e.g., Pd/C) are used under controlled conditions (e.g., 25–60°C, 12–24 hrs). Purity (>95%) is confirmed via HPLC or LC-MS, while enantiomeric excess is determined using chiral chromatography .

- Azide Reduction : For derivatives, azide intermediates (e.g., (R)-1-(2-azidoethyl)-7,8-dihydronaphthalene) can be reduced to amines using LiAlH4 or catalytic hydrogenation. Reaction progress is monitored by TLC or FT-IR to track azide peak disappearance (~2100 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents or heat sources .

- Spill Management : Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol/water mixtures .

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer :

- X-ray Crystallography : Single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) are analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05) and bond-length accuracy .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.5–7.8 ppm) and chiral center splitting. High-resolution MS (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can enantiopurity be resolved and validated for chiral derivatives of this amine?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IC or AD-H columns with hexane/isopropanol (90:10) mobile phase. Retention time differences (ΔRt > 1.5 min) confirm enantiomeric separation .

- Circular Dichroism (CD) : Compare CD spectra (190–250 nm) to reference standards. Enantiomers exhibit mirror-image Cotton effects .

Q. What role does this amine play in catalytic systems, such as asymmetric hydrogenation?

- Methodological Answer :

- Palladium-Catalyzed Reactions : The amine acts as a chiral ligand in Pd-catalyzed reductions (e.g., oximes to amines). Optimize conditions (1 atm H₂, 25°C, aqueous ethanol) to achieve >90% yield and >98% ee .

- Mechanistic Insight : DFT calculations (e.g., Gaussian 16) model transition states to explain enantioselectivity trends linked to steric hindrance at the naphthalene moiety .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Data Reconciliation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For crystallography, check for twinning or disorder using PLATON software .

- Case Study : Discrepancies in melting points (e.g., reported 120–125°C vs. observed 118°C) may arise from polymorphism. Perform DSC analysis to identify polymorphic forms .

Synthesis Optimization Table

Key Safety Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.